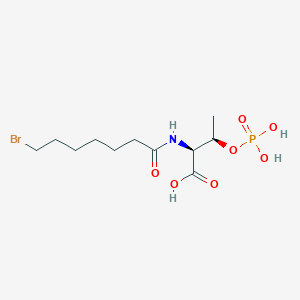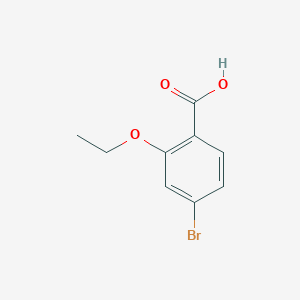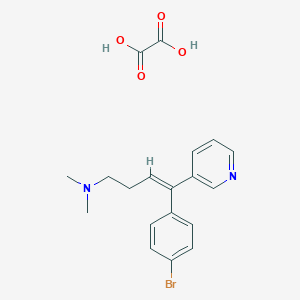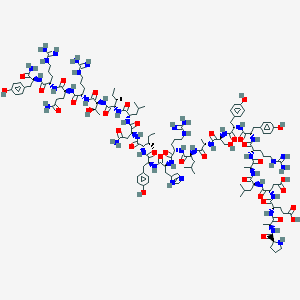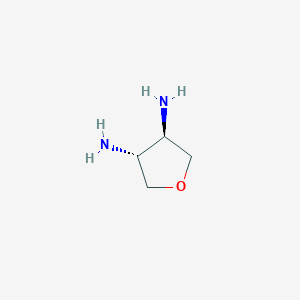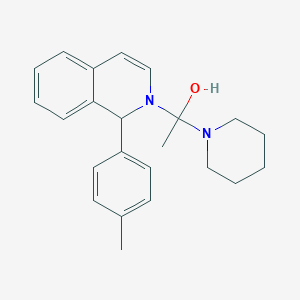
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CFE) is a small molecule that is synthesized from a variety of starting materials including 5-fluoroindole and chloroacetone. CFE is a versatile compound that has been used in a variety of scientific research applications. It has been used as a model compound for the study of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including compounds like 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, are crucial in organic chemistry due to their presence in natural products and pharmaceuticals. A comprehensive review on indole synthesis highlighted a classification system for indole syntheses, underscoring the importance of these compounds in drug development and synthetic chemistry. The review elaborates on various strategies employed to synthesize indoles, demonstrating the compound's significance in facilitating the exploration of new synthetic routes and methodologies (Taber & Tirunahari, 2011).
Pharmacological Research
Indole derivatives are known for their wide range of pharmacological properties. Research into compounds such as indolylarylsulfones, which are structurally related to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, has shown significant antiviral activity against HIV. These studies contribute to the development of new drugs for treating AIDS and related infections, showcasing the compound's potential in antiviral therapy (Famiglini & Silvestri, 2018).
Chemosensors Development
Fluorophores based on indole derivatives, including structures similar to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, have been employed in developing chemosensors. These sensors are capable of detecting metal ions, anions, and neutral molecules, highlighting the compound's utility in analytical chemistry and environmental monitoring. The development of DFP (diformylphenol) based chemosensors, which share a structural motif with indole derivatives, exemplifies the role of these compounds in creating sensitive and selective detection systems (Roy, 2021).
properties
IUPAC Name |
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIFGVNMNJLYBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone | |
CAS RN |
115027-06-0 |
Source


|
| Record name | 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


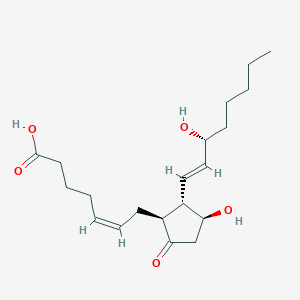
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)
